molecular formula C3H3Cl2F3 B1583484 2,3-Dichloro-1,1,1-trifluoropropane CAS No. 338-75-0

2,3-Dichloro-1,1,1-trifluoropropane

Cat. No. B1583484
CAS RN: 338-75-0
M. Wt: 166.95 g/mol
InChI Key: QJMGASHUZRHZBT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Synthesis, antimicrobial, and antioxidant activities of disubstituted 1,2,3-triazoles with amide-hydroxyl functionality

    • Application Summary : A series of 1,4-disubstituted 1,2,3-triazoles with amide-hydroxyl functionality was synthesized from aliphatic alkynes and aromatic bromides in the presence of catalytic amount of cellulose CuI nanoparticles .
    • Methods of Application : The compounds were characterized by various analytical techniques: FTIR, 1H NMR, 13C NMR and HRMS . They were then screened for in vitro antioxidant and antimicrobial activities .
    • Results : The antioxidant activity of the compound 5s was found better than other compounds. Compounds 5h and 5l exhibited good antibacterial and antifungal activity, respectively .
  • DDQ as a versatile and easily recyclable oxidant

    • Application Summary : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
    • Methods of Application : DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
    • Results : The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
  • Refrigeration Systems

    • Application Summary : Certain compositions including “2,3-Dichloro-1,1,1-trifluoropropane” may be used in supermarket refrigeration systems . They can also be incorporated into a transportation unit for the road, rail, sea, or air .
    • Methods of Application : These compounds can be used in the refrigeration, air conditioner, or heating apparatus of these systems .
  • Air Conditioning Units

    • Application Summary : Compounds similar to “2,3-Dichloro-1,1,1-trifluoropropane”, such as “1,1-Dichloro-2,2,2-trifluoroethane”, are used in smaller air-conditioning units .
    • Methods of Application : These compounds can be used as a substitute for CFC 11 in centrifugal chillers used for air conditioning of large buildings .
  • Firefighting

    • Application Summary : Compounds similar to “2,3-Dichloro-1,1,1-trifluoropropane”, such as “1,1-Dichloro-2,2,2-trifluoroethane”, may have applications in firefighting .
    • Methods of Application : These compounds can be used in firefighting equipment as fire suppressants .
  • Foam Blowing

    • Application Summary : “1,1-Dichloro-2,2,2-trifluoroethane”, a compound similar to “2,3-Dichloro-1,1,1-trifluoropropane”, is used in foam blowing .
    • Methods of Application : These compounds can be used as blowing agents in the production of foam insulation .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2,3-dichloro-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMGASHUZRHZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870507
Record name 2,3-Dichloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-1,1,1-trifluoropropane

CAS RN

338-75-0
Record name 2,3-Dichloro-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2,3-dichloro-1,1,1-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-1,1,1-trifluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
W Mao, L Kou, B Wang, YB Bai, W Wang… - Applied Catalysis A …, 2015 - Elsevier
Gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) was investigated over the fluorinated Cr 2 O 3 catalysts with and without …
Number of citations: 19 www.sciencedirect.com
W Mao, B Wang, Y Ma, W Zhang, Y Du, Y Qin… - Catalysis …, 2014 - Elsevier
For synthesis of 2,3,3,3-tetrafluoropropene, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is an essential intermediate. We here report the catalytic fluorination of 1,1,2,3-…
Number of citations: 15 www.sciencedirect.com
RN Haszeldine - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… The photo-catalysed addition of chlorine to 3 : 3 : 3-trifluoropropene gave 2 : 3-dichloro1 : 1 : 1-trifluoropropane in good yield, but treatment with potassium hydroxide gave mainly a …
Number of citations: 45 pubs.rsc.org
RN Haszeldine - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… cit.) to give the same pentachloro-compound (IV), which with antimony trifluoride yields the known 2 : 3-dichloro-1 : 1 : 1-trifluoropropane; the constitution of (IV) is thus proved. The …
Number of citations: 30 pubs.rsc.org
RM Thomas - 1942 - search.proquest.com
In an attempt to synthesis 1, 1-difluorocyclopropane, certain fluorochloropropanes and fluorochloropropenes have been prepared. It was necessary to prepare 1, 3-dichloro-1, 1-…
Number of citations: 2 search.proquest.com
AL Cholli - Applied spectroscopy, 1994 - opg.optica.org
Recently, a procedure based on the pattern recognition of 2D NMR contours was described for the study of molecules containing fluorines. With the use of a two-dimensional NMR …
Number of citations: 5 opg.optica.org
TJ Bruno, KH Wertz, M Caciari - Journal of Chromatography A, 1995 - Elsevier
The retention characteristics of 25 propane-based bromofluorocarbon, chlorocarbon, chlorofluorocarbon, and fluorocarbon fluids have been studied as a function of temperature on a …
Number of citations: 3 www.sciencedirect.com
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 www.google.com
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
RN Haszeldine, BR Steele - Journal of the Chemical Society …, 1953 - pubs.rsc.org
The formation of CF,* CH,* CHIR and not CF,-CHR* CH, I by the addition of trifluoroiodomethane to R-CH: CH,(R= Me, C1, F, CO, Me, CF,, or CN), shows that orientation in radical …
Number of citations: 56 pubs.rsc.org

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